5,7-Dichloro-1,2,3,4-tetrahydroquinoline - 73253-30-2

5,7-Dichloro-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-495429
CAS Number: 73253-30-2
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Hydrogenation of Quinolines: Catalytic hydrogenation of appropriately substituted quinolines (e.g., 5,7-dichloroquinoline) can yield the corresponding tetrahydroquinoline derivative [].
  • Cyclization Reactions: Condensation reactions between appropriately substituted anilines and carbonyl compounds can lead to the formation of the tetrahydroquinoline ring system [].
  • Modifications of Precursors: Starting from commercially available precursors like 2-(2,4-dichlorophenyl)ethan-1-amine, synthetic routes can be designed to construct the desired tetrahydroquinoline core [].
Applications
  • Medicinal Chemistry: 5,7-Dichloro-1,2,3,4-tetrahydroquinoline serves as a privileged scaffold for designing and synthesizing compounds with potential therapeutic applications. Specifically, it has been extensively explored in developing NMDA receptor antagonists for treating neurological disorders [, , , , , , ]. Some notable examples include L-689,560 and other derivatives, which exhibit potent antagonist activity at the glycine site of NMDA receptors.
  • Development of Lifitegrast: This molecule serves as a key intermediate in synthesizing Lifitegrast (Xiidra), an FDA-approved drug for treating dry eye disease [, ]. This application highlights its utility in constructing complex drug molecules.
  • Antibacterial Agents: Derivatives, particularly those further modified into quinolone structures, show promise as potential antibacterial agents [, ].

(E)-4-(4-Acetylamino-phenylcarbamoyl methylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-1-carboxylic acid (+) - enantiomer

Compound Description: This compound is a derivative of quinoline-2-carboxylic acid and acts as an excitatory amino acid antagonist. Its salts and pharmaceutical compositions have been studied for potential pharmaceutical use. []

Relevance: This compound shares the core structure of 5,7-dichloro-1,2,3,4-tetrahydroquinoline and exhibits modifications at positions 1 and 4, introducing carboxylic acid and a complex carbamoyl methylene substituent, respectively. These modifications likely contribute to its excitatory amino acid antagonist activity. []

trans-5,7-Dichloro-4-(3-{4-[4-(2-fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Compound Description: This compound is a potential NMDA receptor ligand developed for Positron Emission Tomography (PET) imaging of glutamatergic neurotransmission. It displays nanomolar binding affinity (Ki = 12 nM) for the glycine binding site of the NMDA receptor. []

Relevance: This compound is based on the 5,7-dichloro-1,2,3,4-tetrahydroquinoline core structure with modifications at positions 2 and 4. The introduction of a carboxylic acid group at position 2 and a substituted ureido group at position 4 contributes to its high affinity for the NMDA receptor's glycine binding site. []

trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines

Compound Description: This class of compounds, derived from 5,7-dichlorokynurenic acid, are potent antagonists at the glycine site of the NMDA receptor. Optimization of the 4-substituent led to nanomolar affinity antagonists. []

Relevance: These compounds share the 5,7-dichloro-1,2,3,4-tetrahydroquinoline scaffold with an additional carboxylic acid group at position 2. The 4-amido group allows for structural variations that influence their antagonistic activity at the NMDA receptor's glycine site. []

trans-2-Carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (L-689,560)

Compound Description: This potent NMDA receptor antagonist exhibits an IC50 of 7.4 nM against [3H]glycine binding and a Kb of 130 nM for blocking NMDA responses. It exhibits high affinity for the glycine site of the NMDA receptor. []

Relevance: This compound, belonging to the trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines class, showcases the specific structural modification at the 4-position with a [(phenylamino)carbonyl]amino group, contributing to its high potency as an NMDA receptor antagonist. []

trans-2-Carboxy-5,7-dichloro-4-[1-(3-phenyl-2-oxoimidazolidinyl)]-1,2,3,4-tetrahydroquinoline

Compound Description: This compound displays a high affinity (IC50 = 6 nM) for the glycine site of the NMDA receptor. Its structure suggests the importance of the Z,Z conformer of the phenylurea moiety for receptor recognition. []

Relevance: This trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinoline derivative highlights how specific substitutions at the 4-position, in this case, a 1-(3-phenyl-2-oxoimidazolidinyl) group, can significantly enhance the affinity for the glycine site of the NMDA receptor. []

(+/-)-4-(trans)-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino -1,2,3,4- tetrahydroquinoline ([3H]L-689,560)

Compound Description: This radiolabeled compound serves as a selective antagonist for the glycine site on the NMDA receptor and is used as a tool for studying this receptor. It exhibits saturable binding with a Kd of 2.97 nM. []

Relevance: This compound, similar to L-689,560, highlights the importance of the trans configuration and the specific 4-position substitution for potent and selective antagonism of the NMDA receptor's glycine site. []

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives

Compound Description: These kynurenic acid derivatives have been synthesized and assessed for their antagonist activity at the NMDA receptor's glycine site. Modifications to the core structure result in varying levels of potency and selectivity. []

Relevance: These derivatives, derived from kynurenic acid, share the core structure of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline and emphasize the relevance of this scaffold in developing NMDA receptor antagonists. The presence of a carboxylic acid group at position 2 is a common feature among these compounds. []

5,7-dichloro-2,3-dihydrokynurenic acids

Compound Description: These compounds are structurally similar to kynurenic acid but demonstrate reduced potency as NMDA receptor antagonists compared to the parent compound, possibly due to conformational effects. []

Relevance: These compounds, containing the 5,7-dichloro-1,2,3,4-tetrahydroquinoline core structure with an additional carbonyl group at position 4, demonstrate the impact of structural modifications on NMDA receptor antagonist activity. []

5,7-Dichloro-4-(3-(4-(4-(2-(18F)fluoroethyl)piperazin-1-yl)phenyl)ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Compound Description: This fluorine-18 labeled compound is designed for PET imaging studies of the NMDA receptor in vivo. Its development highlights the potential of structural modifications to the parent compound for developing novel imaging agents. []

Relevance: This compound shares the core structure of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline with specific substitutions, including a 2-(18F)fluoroethylpiperazine moiety, highlighting how this scaffold can be modified to achieve desired pharmacological and imaging properties. []

2-Carboxy-5,7-dichloro-4-[1-(3-phenyl-2-oxoimidazolidinyl)]- 1,2,3,4-tetrahydroquinoline

Compound Description: This compound, with its high affinity for the glycine site of the NMDA receptor (IC50 = 6 nM), demonstrates the importance of specific substitutions for potent antagonist activity. []

Relevance: This compound shares the core structure of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline with specific modifications, highlighting the importance of structural modifications for achieving desirable pharmacological properties. []

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolines

Compound Description: These compounds serve as valuable precursors for synthesizing quinolone antibacterial agents. Their structural similarity to 5,7-Dichloro-1,2,3,4-tetrahydroquinoline highlights the versatility of this core structure in medicinal chemistry. [, ]

Relevance: Although lacking chlorine substituents at positions 5 and 7, these compounds highlight the broader significance of the tetrahydroquinoline scaffold in medicinal chemistry. They demonstrate how modifications to this core structure can yield compounds with varying biological activities. [, ]

2-Substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides

Compound Description: This series of novel compounds was designed and evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Ra. []

Relevance: This series is based on a tetrahydroisoquinoline core, which is structurally analogous to 5,7-Dichloro-1,2,3,4-tetrahydroquinoline. The presence of chlorine substituents at positions 5 and 7, along with various substitutions at position 2, highlights the exploration of this chemical space for developing new therapeutic agents. []

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Compound Description: This compound is a key intermediate in the synthesis of Lifitegrast, a drug used to treat dry eye disease. This highlights the significance of this structural motif in medicinal chemistry. []

Relevance: This compound shares a close structural resemblance to 5,7-Dichloro-1,2,3,4-tetrahydroquinoline, with the core structure being a tetrahydroisoquinoline ring system. The presence of chlorine substituents at positions 5 and 7, along with carboxylic acid functionality, emphasizes the importance of these structural features for biological activity. []

5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Compound Description: This compound serves as a key intermediate in the synthesis of Lifitegrast, emphasizing the utility of this structural motif in medicinal chemistry. []

Relevance: Similar to the previous compound, this compound also shares a close structural resemblance to 5,7-Dichloro-1,2,3,4-tetrahydroquinoline, highlighting the importance of this core structure in the development of Lifitegrast. []

3-Nitro-3,4-dihydro-2(1H)-quinolones

Compound Description: This class of compounds, inspired by 2-carboxy-1,2,3,4-tetrahydroquinolines and 3-carboxy-4-hydroxy-2(1H)-quinolones, exhibits antagonist activity at both the glycine site of the NMDA receptor and AMPA receptors. []

Relevance: These compounds share the quinolone core with 5,7-Dichloro-1,2,3,4-tetrahydroquinoline but differ in the saturation of the heterocyclic ring and the position of the nitro group. The exploration of these structural modifications contributes to understanding the structure-activity relationships for NMDA and AMPA receptor antagonism. []

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Compound Description: This compound demonstrated promising anticancer activity against HeLa, HT29, and C6 cancer cell lines, inhibiting cell growth at low concentrations. []

Relevance: This compound, while having bromine substituents instead of chlorine, maintains the core structure of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline. This similarity underscores the potential of this scaffold for diverse biological activities. []

5,7-Dibromo-8-hydroxyquinoline

Compound Description: Similar to the previous compound, this derivative exhibited promising anticancer activity against the same cancer cell lines, highlighting the importance of halogenated tetrahydroquinolines in medicinal chemistry. []

Relevance: This compound, while possessing bromine instead of chlorine and an 8-hydroxy substituent, retains the fundamental 5,7-Dichloro-1,2,3,4-tetrahydroquinoline core structure, emphasizing the significance of this scaffold in developing anticancer agents. []

1,2,3,4-Tetrahydroquinoline

Compound Description: This compound is a hydrogen donor molecule found in petroleum residues, and it's formed during thermolysis from substituted naphthenes. []

Relevance: This compound represents the fundamental structural core of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline. Its presence in petroleum residues highlights the natural occurrence of this scaffold. []

2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (Methamniquine)

Compound Description: Methamniquine is a schistosomicide that undergoes extensive metabolism in various species, including humans. It is primarily metabolized to its 6-hydroxymethyl analogue (oxamniquine), a more potent schistosomicide. []

Relevance: Methamniquine, although possessing a nitro group at position 7 and lacking chlorine substituents, shares the core 1,2,3,4-tetrahydroquinoline structure with the target compound. This highlights the versatility of this scaffold for developing drugs with varying pharmacological properties. []

Properties

CAS Number

73253-30-2

Product Name

5,7-Dichloro-1,2,3,4-tetrahydroquinoline

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroquinoline

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

InChI

InChI=1S/C9H9Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2

InChI Key

GLNUVOZWZUUKNT-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2Cl)Cl)NC1

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)Cl)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.